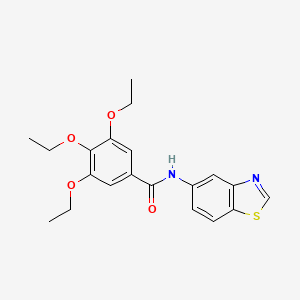
N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of the tuberculosis bacteria .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the biochemical pathways of the tuberculosis bacteria, leading to its inhibition .
Result of Action
Benzothiazole derivatives are known to inhibit the growth of the tuberculosis bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine . Other methods include the use of microwave irradiation and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves scalable synthetic routes such as the Biginelli reaction and Knoevenagel condensation . These methods are favored for their efficiency and ability to produce high yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the benzothiazole ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-arylbenzothiazoles: These compounds share a similar benzothiazole core but differ in their substituents, leading to variations in their biological activities.
Benzothiazole-2-thiols: These compounds have a thiol group at the 2-position, which can significantly alter their reactivity and applications.
Uniqueness
N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other benzothiazole derivatives .
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-4-24-16-9-13(10-17(25-5-2)19(16)26-6-3)20(23)22-14-7-8-18-15(11-14)21-12-27-18/h7-12H,4-6H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETFPCDOXKMPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[1-(2-methanesulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B3006106.png)

![4-(2H-1,3-benzodioxol-5-yl)-2-[(E)-2-(2-fluorophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3006111.png)


![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B3006118.png)

![4-[[[(E)-2-(4-Fluorophenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B3006121.png)


![(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B3006125.png)
![Isobutyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3006126.png)
![1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B3006127.png)
